molecular formula C25H24N4O2S B3578138 2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No.: B3578138
M. Wt: 444.6 g/mol
InChI Key: IFLXVVNQIZYEGE-UHFFFAOYSA-N
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Description

This compound is a derivative of acetamide, which is an organic compound with the formula CH3CONH2. It contains a benzyl group (C6H5CH2-), a methylphenyl group (C6H5CH3), a 1,2,4-triazole ring, and a methoxyphenyl group (C6H5OCH3). The presence of these functional groups could give this compound unique chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which could participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Mechanism of Action

The mechanism of action of this compound is not clear without more information. It could potentially have biological activity, depending on its structure and the presence of functional groups .

Future Directions

The future research directions for this compound could be vast, ranging from exploring its potential biological activity, optimizing its synthesis process, to investigating its physical and chemical properties .

Properties

IUPAC Name

2-[[5-benzyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O2S/c1-18-12-14-20(15-13-18)29-23(16-19-8-4-3-5-9-19)27-28-25(29)32-17-24(30)26-21-10-6-7-11-22(21)31-2/h3-15H,16-17H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLXVVNQIZYEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{[5-benzyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

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